molecular formula C9H12BFO3 B14022466 (4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid

(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid

Cat. No.: B14022466
M. Wt: 198.00 g/mol
InChI Key: UOBICQXRADPZRH-UHFFFAOYSA-N
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Description

(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. These structural features make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-5-fluoro-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for (4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic acid transfers its aryl group to the palladium catalyst, forming a palladium-aryl intermediate. This intermediate then undergoes reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 5-Fluoro-2-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

(4-Ethoxy-5-fluoro-2-methylphenyl)boronic acid is unique due to the combination of its ethoxy, fluoro, and methyl substituents, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a versatile reagent for synthesizing a wide range of biaryl compounds with specific electronic and steric properties .

Properties

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

IUPAC Name

(4-ethoxy-5-fluoro-2-methylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO3/c1-3-14-9-4-6(2)7(10(12)13)5-8(9)11/h4-5,12-13H,3H2,1-2H3

InChI Key

UOBICQXRADPZRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)OCC)F)(O)O

Origin of Product

United States

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